N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-3-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-3-propoxybenzamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom
Preparation Methods
The synthesis of N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-3-propoxybenzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzene-1,3-diamine with benzoic anhydride to form N-(3-amino-4-methylphenyl)benzamide. This intermediate is then reacted with propyl bromide in the presence of a base to yield the final product . Industrial production methods often utilize continuous flow microreactor systems to optimize reaction conditions and improve yield .
Chemical Reactions Analysis
N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-3-propoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.
Scientific Research Applications
N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-3-propoxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound is used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-3-propoxybenzamide involves its interaction with various molecular targets and pathways. The thiadiazole ring is a bioisostere of pyrimidine, which allows the compound to interfere with DNA replication processes. This disruption inhibits the proliferation of bacterial and cancer cells. Additionally, the compound can inhibit specific enzymes involved in cell growth and survival, leading to apoptosis .
Comparison with Similar Compounds
N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-3-propoxybenzamide can be compared with other thiadiazole derivatives such as:
1,3,4-Thiadiazole: Known for its antimicrobial and anticancer properties.
1,2,3-Thiadiazole: Exhibits antifungal and anti-inflammatory activities.
1,2,5-Thiadiazole: Used in the development of antiviral and antitubercular agents.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for various applications.
Properties
Molecular Formula |
C19H19N3O2S |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-3-propoxybenzamide |
InChI |
InChI=1S/C19H19N3O2S/c1-3-11-24-16-6-4-5-15(12-16)18(23)21-19-20-17(22-25-19)14-9-7-13(2)8-10-14/h4-10,12H,3,11H2,1-2H3,(H,20,21,22,23) |
InChI Key |
SOKGPOAGQQVYMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.